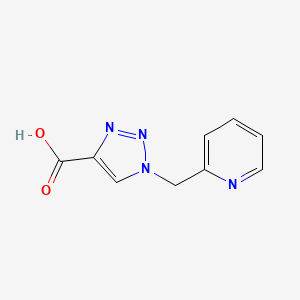

1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(pyridin-2-ylmethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)8-6-13(12-11-8)5-7-3-1-2-4-10-7/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPXCGLPWOINJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248469-80-8 | |

| Record name | 1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

1-(Pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1248469-80-8) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a pyridine moiety, which contributes to its biological activity. The synthesis typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known method for generating triazole derivatives. This reaction offers high yields and selectivity, making it suitable for producing various functionalized triazoles.

Antimicrobial Properties

Research indicates that 1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .

Anticancer Activity

Recent investigations have highlighted the antiproliferative effects of this compound on various cancer cell lines. Notably, the derivative (R)-(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl 11-(cyclopent-2-en-1-yl)undecanoate has shown promising results against A549 lung cancer cells. The mechanism involves cell cycle arrest at the G1 phase, suggesting its potential as a lead compound in cancer therapy .

Antiviral Effects

The triazole scaffold is also linked to antiviral activity. Compounds within this class have been reported to exhibit efficacy against viral infections, including those caused by HIV and herpes simplex virus (HSV). The exact mechanisms are still under investigation but are thought to involve interference with viral replication processes .

Case Study 1: Antimicrobial Activity

A study evaluated several triazole derivatives for their antimicrobial properties. Among them, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| Triazole | 32 | Staphylococcus aureus |

| Triazole | 64 | Escherichia coli |

This data underscores the compound's potential application in developing new antibacterial agents .

Case Study 2: Anticancer Activity

In vitro studies on A549 cells revealed that treatment with specific triazole derivatives resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

| Concentration (µM) | Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 10 | 80 | 15 |

| 20 | 50 | 35 |

| 50 | 20 | 70 |

These findings suggest that the compound could serve as a scaffold for designing more potent anticancer drugs .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Pyridin-2-ylmethyl (electron-rich) may enhance metal coordination, whereas 4-chlorophenyl-CF3 (electron-withdrawing) increases acidity and bioactivity .

- Tautomerism : The 5-formyl derivative exhibits ring-chain tautomerism (20% cyclic hemiacetal), absent in the pyridin-2-ylmethyl analog .

Key Observations:

- Click Chemistry Dominance : Most derivatives, including the target compound, rely on CuAAC for efficient synthesis .

- Protection Strategies : Formyl and carboxylic acid groups in 5-formyl derivatives require acetal protection during synthesis .

Physicochemical Properties

*Estimated based on analogous structures.

Key Observations:

Key Observations:

- Substituent-Driven Selectivity: Aryl halides (e.g., 4-chlorophenyl) enhance anticancer activity, while aminophenyl groups favor antimicrobial effects .

- Zwitterionic Effects : Thiazol-2-yl derivatives exhibit improved cell permeability due to zwitterion formation .

Vorbereitungsmethoden

Azide-Alkyne Cycloaddition Approach

A common and efficient approach to 1,2,3-triazoles involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For the target compound, this can be achieved by:

- Synthesizing 2-(azidomethyl)pyridine as the azide component.

- Reacting it with an alkyne bearing a protected carboxylate group (e.g., ethyl propiolate or ethyl 4,4-diethoxy-3-oxobutanoate).

- The cycloaddition yields an ethyl ester of the triazole carboxylate substituted at N1 with the pyridin-2-ylmethyl group.

- Subsequent hydrolysis of the ester under acidic or basic conditions affords the free carboxylic acid.

This method is supported by analogous syntheses reported for related triazole carboxylates, where ethyl 4,4-diethoxy-3-oxobutanoate was reacted with azides in the presence of potassium carbonate in DMSO at 40–50 °C, yielding high product yields (~79-89%) before hydrolysis to the acid form.

Direct Construction from Pyridin-2-ylmethyl Azide and β-Ketoesters

An alternative method involves the reaction of pyridin-2-ylmethyl azide with β-ketoesters or β-dicarbonyl compounds under basic conditions to form the triazole ring fused with the carboxylate functionality. This approach may involve:

- Generation of the pyridin-2-ylmethyl azide from 2-(bromomethyl)pyridine via nucleophilic substitution with sodium azide.

- Reaction with ethyl acetoacetate or related β-ketoesters under basic catalysis (e.g., K2CO3) in polar aprotic solvents such as DMSO.

- Formation of the triazole ring occurs via cyclization, yielding ethyl ester intermediates.

- Hydrolysis of the ester group to the carboxylic acid using aqueous base or acid.

This synthetic route is exemplified in the preparation of 1-aryl-1,2,3-triazole-4-carboxylic acids and their derivatives, with yields ranging from 70-90% for the ester intermediate and subsequent acid formation.

Cyclization from Carbonyl Azides

Another reported method involves preparing carbonyl azides from benzyl azides and ethyl cyanoacetate, which upon refluxing in ethanol form carbamates that can be converted into 1,2,3-triazole derivatives. While this method is more common for fused triazole heterocycles, it illustrates the utility of azide precursors in triazole synthesis.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azide preparation | 2-(bromomethyl)pyridine + NaN3 | DMF or DMSO | Room temp to 50 °C | >90 | Formation of 2-(azidomethyl)pyridine |

| Cycloaddition | 2-(azidomethyl)pyridine + ethyl 4,4-diethoxy-3-oxobutanoate + K2CO3 | DMSO | 40–50 °C | 79–89 | Stirring 6-7 hours; monitored by TLC |

| Ester hydrolysis | Acidic or basic hydrolysis (e.g., HCl or NaOH) | Ethanol/water | Room temp to reflux | 80–90 | Conversion to carboxylic acid; purification by crystallization |

Characterization and Purity

The synthesized 1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the substitution pattern and integrity of the triazole ring and pyridine substituent.

- Melting Point Determination: Provides purity indication; reported melting points for analogous compounds range from 110–175 °C depending on substitution.

- Mass Spectrometry: Confirms molecular weight and molecular ion peaks.

- Elemental Analysis: Validates the composition consistent with the molecular formula.

Summary of Key Research Findings

- The use of potassium carbonate as a base and DMSO as a solvent provides an effective medium for the cycloaddition and ring formation.

- The reaction times of approximately 7 hours at moderate temperatures (40–50 °C) afford high yields of ester intermediates.

- Hydrolysis under mild acidic or basic conditions efficiently converts esters to the target carboxylic acid with minimal decomposition.

- The methodology is adaptable to various pyridine-substituted azides and β-ketoester derivatives, allowing structural diversification.

Q & A

Q. What are the recommended synthetic routes for 1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . A typical protocol involves reacting a pyridin-2-ylmethyl azide with a propiolic acid derivative under mild conditions (e.g., THF/water, 50°C) with copper sulfate and sodium ascorbate as catalysts . Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields the product. Alternative methods include cyclocondensation of hydrazine derivatives with carbonyl-containing precursors, followed by hydrolysis to the carboxylic acid .

Q. How is this compound characterized to confirm its structural integrity?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., pyridine and triazole ring signals at δ 8.0–9.2 ppm for aromatic protons) .

- Mass spectrometry (EI/HRMS) : Confirms molecular weight (e.g., [M] at m/z 236.0805 for a related triazole-pyridine hybrid) .

- IR spectroscopy : Carboxylic acid C=O stretch (~1700 cm) and triazole/pyridine ring vibrations (~1500–1600 cm) .

Q. What are the primary research applications of this compound?

It serves as a versatile building block for:

- Metal coordination complexes : The pyridine and triazole moieties act as ligands for transition metals (e.g., Cu, Zn) in catalysis or material science .

- Bioactive molecule synthesis : Functionalization at the carboxylic acid position (e.g., amidation, esterification) enables drug discovery targeting enzymes or receptors .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimization strategies include:

- Catalyst screening : Testing Cu(I)/Cu(II) sources (e.g., CuI vs. CuSO) and reducing agents (sodium ascorbate vs. tris-carboxyethylphosphine) to enhance regioselectivity .

- Solvent systems : Adjusting THF/water ratios or using microwave-assisted synthesis to reduce reaction time .

- Purification : Scaling up flash chromatography or transitioning to recrystallization (e.g., using ethanol/water mixtures) for cost efficiency .

Q. How does pH affect the stability of this compound?

The compound is sensitive to acidic conditions due to protonation of the pyridine nitrogen, which may alter solubility and reactivity. Stability studies in buffers (pH 2–12) show decomposition below pH 4 via decarboxylation or triazole ring opening. Neutral to mildly basic conditions (pH 7–9) are optimal for long-term storage .

Q. What computational methods are used to predict its bioactivity or coordination behavior?

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

- Cross-validation : Repeat synthesis and characterization with independent batches.

- Advanced techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

- X-ray crystallography : Provides definitive structural confirmation if single crystals are obtainable .

Q. What are the safety considerations for handling this compound?

- Acute toxicity : Wear PPE (gloves, goggles) to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in sealed containers at 2–8°C under inert gas (N) to prevent oxidation or moisture absorption .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.